molecular formula C8H10ClN3S B3807433 {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

Cat. No.: B3807433
M. Wt: 215.70 g/mol
InChI Key: DSIJUDQPZKSKNM-UHFFFAOYSA-N
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Description

{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is a chemical compound with the molecular formula C8H10ClN3S It is a heterocyclic compound containing both sulfur and nitrogen atoms, which makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form 5-(2-thienyl)-1H-pyrazole. This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the thienyl and pyrazole rings.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The sulfur and nitrogen atoms in the compound may play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is unique due to its specific combination of a thienyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-thiophen-2-yl-1H-pyrazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c9-4-6-5-10-11-8(6)7-2-1-3-12-7;/h1-3,5H,4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIJUDQPZKSKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
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{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
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{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
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{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
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{[5-(2-thienyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

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